- Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst, RSC Advances, 2018, 8(44), 25168-25176
Cas no 93-99-2 (Phenyl benzoate)
Phenyl benzoate Chemical and Physical Properties
Names and Identifiers
-
- Phenyl benzoate
- diphenylcarboxylate
- Benzoic acid phenyl
- Phenyl benzoate,Benzoic acid phenyl ester
- benzenecarboxylic acid phenyl ester
- EINECS 202-293-2
- Benzoic Acid Phenyl Ester
- phenol, benzoate
- Benzoic acid, phenyl ester
- Benzoic acid,phenyl ester
- PHENYLBENZOATE
- MLS002608016
- Phenyl benzoate, 99%
- B8A3WVZ590
- FCJSHPDYVMKCHI-UHFFFAOYSA-N
- DSSTox_RID_82744
- DSSTox_CID_28185
- DSSTox_GSID_48210
- WLN: RVOR
- Phenol, benzoate (7CI)
- bmse010254
- NSC 37086
- Phenoxy phenyl ketone
- Phenyl ester benzoic acid
-
- MDL: MFCD00003072
- Inchi: 1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
- InChI Key: FCJSHPDYVMKCHI-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)OC1C=CC=CC=1
- BRN: 1566346
Computed Properties
- Exact Mass: 198.06800
- Monoisotopic Mass: 198.068079557 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 26.3
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 198.22
Experimental Properties
- Color/Form: Colorless prismatic crystals. It smells of grass leaf oil.
- Density: 1.235
- Melting Point: 68.0 to 72.0 deg-C
- Boiling Point: 298-299 °C(lit.)
- Flash Point: 298-299°C
- Refractive Index: 1.5954 (estimate)
- Solubility: alcohol: freely soluble (hot)
- Water Partition Coefficient: Soluble in ethanol, ethyl ether and chloroform. Insoluble in water.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong acids, strong bases.
- PSA: 26.30000
- LogP: 2.90580
- Merck: 7275
- Solubility: It is easily soluble in hot ethanol, slightly soluble in cold ethanol and diethyl ether, and insoluble in water.
- Vapor Pressure: 0.00 mmHg
Phenyl benzoate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-38
- Safety Instruction: S22-S24/25
- RTECS:DH6299500
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R22; R38
Phenyl benzoate Customs Data
- HS CODE:2916310090
- Customs Data:
China Customs Code:
2916310090Overview:
2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Phenyl benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P107013-100g |
Phenyl benzoate |
93-99-2 | 99% | 100g |
¥285.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P107013-25g |
Phenyl benzoate |
93-99-2 | 99% | 25g |
¥103.90 | 2023-09-01 | |
| Alichem | A019098871-500g |
Phenyl benzoate |
93-99-2 | 95% | 500g |
$383.16 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011654-100g |
Phenyl benzoate |
93-99-2 | 99% | 100g |
¥276 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011654-25g |
Phenyl benzoate |
93-99-2 | 99% | 25g |
¥85 | 2024-05-20 | |
| DC Chemicals | DCZ-173-20 mg |
Phenyl benzoate |
93-99-2 | >98% | 20mg |
$280.0 | 2022-02-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 142719-5G |
Phenyl benzoate |
93-99-2 | 5g |
¥326.86 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 142719-100G |
Phenyl benzoate |
93-99-2 | 100g |
¥953.78 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815880-500g |
Phenyl benzoate |
93-99-2 | 99% | 500g |
1,518.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0075-25g |
Phenyl benzoate |
93-99-2 | 99.0%(GC) | 25g |
¥220.0 | 2022-06-10 |
Phenyl benzoate Production Method
Production Method 1
Production Method 2
- Enthalpy and entropy relations in reactions of 2,4-dinitrophenyl benzoate with phenols in the presence of potassium carbonate in dimethylformamide, Russian Journal of Organic Chemistry, 2008, 44(11), 1619-1625
Production Method 3
- A palladium-bisoxazoline supported catalyst for selective synthesis of aryl esters and aryl amides via carbonylative coupling reactions, RSC Advances, 2016, 6(82), 78826-78837
Production Method 4
Production Method 5
- Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate, Organic Letters, 2012, 14(12), 3100-3103
Production Method 6
- O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions, Synthetic Communications, 2012, 42(6), 921-931
Production Method 7
- Enthalpy-entropy correlations in reactions of 2,4-dinitrophenyl benzoate with phenols in the presence of potassium hydrogen carbonate and with potassium phenoxides in dimethylformamide, Russian Journal of Organic Chemistry, 2011, 47(6), 845-854
Production Method 8
- Green Conversion of Phenolic Compound to Benzoate Over Polymer-Supported Phase-Transfer Catalysts, Catalysis Letters, 2009, 128(1-2), 235-242
Production Method 9
- Efficient method for oxidation of ketones to esters with 4-aminoperoxybenzoic acid supported on silica gel, Synthetic Communications, 2008, 38(12), 2037-2042
Production Method 10
Production Method 11
Production Method 12
- Metal-assisted reactions. 13. Rapid, selective reductive cleavage of phenolic hydroxyl groups by catalytic transfer methods, Tetrahedron, 1982, 38(24), 3775-81
Production Method 13
1.2 Solvents: Water ; rt
- Hydrogen-bond-assisted transition-metal-free catalytic transformation of amides to esters, Science China: Chemistry, 2021, 64(1), 66-71
Production Method 14
- Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst, Applied Organometallic Chemistry, 2019, 33(2),
Production Method 15
- Catalytic process for synthesizing ester compounds and amide compounds, United States, , ,
Production Method 16
Production Method 17
1.2 Reagents: Water
- PALLADACYCLE-CATALYZED CARBONYLATION OF ARYL IODIDES OR BROMIDES WITH ARYL FORMATES, Chinese Journal of Chemistry, 2013, 31(12), 1488-1494
Production Method 18
- 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism, Organic Letters, 2014, 16(1), 236-239
Production Method 19
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
- New method of generating trifluoroperoxyacetic acid for the Baeyer-Villiger oxidation, Bulletin of the Korean Chemical Society, 1996, 17(1), 5-6
Phenyl benzoate Raw materials
- Benzophenone
- Diphenyl carbonate
- Iodobenzene
- Phenyl 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzoate
- 4-Nitrophenyl benzoate
- Phenol, 2,4-dinitro-,1-benzoate
- Phenyl trifluoromethanesulfonate
- Benzoic anhydride
- Benzoyl chloride
- Sodium phenoxide
- Phenyl formate
- phenol;potassium salt
- Carbamic acid, benzoyl(phenylmethyl)-, 1,1-dimethylethyl ester
Phenyl benzoate Preparation Products
Phenyl benzoate Suppliers
Phenyl benzoate Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Phenyl benzoate
Phenyl Benzoate: A Comprehensive Overview
Phenyl Benzoate, also known as benzene carboxylic acid phenyl ester, is a versatile organic compound with the CAS number 93-99-2. This compound has garnered significant attention in recent years due to its diverse applications and promising potential in various fields, including materials science, biotechnology, and environmental chemistry. The molecule consists of a benzoic acid group esterified with a phenol moiety, resulting in a structure that exhibits unique chemical properties and reactivity.
The synthesis of Phenyl Benzoate typically involves the esterification reaction between benzoic acid and phenol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is well-documented in organic chemistry textbooks and has been optimized for industrial-scale production. Recent advancements in catalytic systems have enabled the synthesis of Phenyl Benzoate under milder conditions, reducing energy consumption and enhancing process efficiency.
Phenyl Benzoate has been extensively studied for its role as a precursor in the synthesis of more complex aromatic compounds. For instance, it serves as an intermediate in the production of various pharmaceutical agents, agrochemicals, and advanced materials. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in organic synthesis.
In the field of materials science, Phenyl Benzoate has found applications as a monomer in the synthesis of polyesters and other polymeric materials. Its aromatic structure contributes to the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications such as aerospace components and electronic devices.
The environmental impact of Phenyl Benzoate has also been a topic of recent research. Studies have shown that it exhibits moderate biodegradability under aerobic conditions, making it less persistent in natural environments compared to other synthetic compounds. However, its potential toxicity to aquatic organisms necessitates careful handling and disposal to minimize ecological risks.
In conclusion, Phenyl Benzoate, with its CAS number 93-99-2, is a compound of significant importance across multiple disciplines. Its chemical versatility, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of innovative materials and technologies.
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